(Isopropylthio)acetic acid is a compound with the molecular formula C5H10O2S and a molecular weight of 134.20 g/mol . It is used in research and development . The IUPAC name for this compound is 2-propan-2-ylsulfanylacetic acid .
The molecular structure of (Isopropylthio)acetic acid is given by CH₃COOH . The InChI representation of the molecule is InChI=1S/C5H10O2S/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7) .
(Isopropylthio)acetic acid can be synthesized through various chemical processes, primarily involving the reaction of isopropyl mercaptan with acetic acid. It belongs to the class of thio acids, which are organic compounds containing sulfur atoms in their structure. This classification places it alongside other thio compounds that exhibit similar reactivity and properties.
The synthesis of (Isopropylthio)acetic acid can be achieved through several methods:
These methods highlight the versatility in synthesizing (Isopropylthio)acetic acid, allowing for variations depending on available reagents and desired purity levels.
The molecular structure of (Isopropylthio)acetic acid can be represented as follows:
(Isopropylthio)acetic acid can participate in various chemical reactions:
These reactions are critical for expanding the utility of (Isopropylthio)acetic acid in synthetic pathways.
The mechanism by which (Isopropylthio)acetic acid exerts its effects largely depends on its interactions at the molecular level:
This mechanism underlines its potential applications in drug synthesis and biochemical processes.
These properties make (Isopropylthio)acetic acid suitable for various applications in chemical synthesis.
(Isopropylthio)acetic acid has several scientific applications:
The versatility of (Isopropylthio)acetic acid underscores its significance across multiple disciplines within scientific research and industrial applications.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5